molecular formula C22H26ClFN2O3 B4943993 3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide

3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide

Cat. No. B4943993
M. Wt: 420.9 g/mol
InChI Key: OUFWGRJMVXSCEV-UHFFFAOYSA-N
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Description

3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide is a chemical compound that has been extensively studied for its potential therapeutic applications.

Mechanism of Action

The mechanism of action of 3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide involves its interaction with various targets such as enzymes, receptors, and ion channels. It has been found to inhibit the activity of enzymes such as histone deacetylases (HDACs) and poly(ADP-ribose) polymerases (PARPs) which play a role in cancer progression and neurodegeneration. It also interacts with receptors such as sigma-1 receptors which are involved in neuroprotection and modulation of neurotransmitter release. Additionally, it modulates the activity of ion channels such as voltage-gated sodium channels which are involved in neuronal excitability.
Biochemical and Physiological Effects
This compound has been found to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating the expression of various genes involved in these processes. It also reduces oxidative stress and inflammation in neurodegenerative diseases by modulating the activity of various enzymes and receptors. Additionally, it improves cognitive function and motor function by protecting neurons and modulating neurotransmitter release.

Advantages and Limitations for Lab Experiments

The advantages of using 3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide in lab experiments include its potent and selective activity against various targets, its ability to cross the blood-brain barrier, and its low toxicity. However, its limitations include its relatively low solubility in aqueous solutions and its limited availability.

Future Directions

There are several future directions for the research on 3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide. One direction is to further investigate its potential therapeutic applications in other diseases such as Huntington's disease, multiple sclerosis, and stroke. Another direction is to optimize its synthesis method to improve its yield and purity. Additionally, the development of novel derivatives of this compound with improved pharmacokinetic and pharmacodynamic properties is also a promising direction for future research.

Synthesis Methods

The synthesis of 3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide involves the reaction of 3-chloro-4-hydroxybenzamide with 1-(3-fluorobenzyl)-4-piperidinol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst such as DMAP (4-dimethylaminopyridine). The resulting intermediate is then reacted with 2-methoxyethylamine to yield the final product.

Scientific Research Applications

3-chloro-4-{[1-(3-fluorobenzyl)-4-piperidinyl]oxy}-N-(2-methoxyethyl)benzamide has been studied for its potential therapeutic applications in various diseases such as cancer, Alzheimer's disease, and Parkinson's disease. It has been shown to have anticancer properties by inhibiting the growth of cancer cells and inducing apoptosis. In Alzheimer's disease, it has been found to reduce the accumulation of amyloid beta plaques and improve cognitive function. In Parkinson's disease, it has been shown to protect dopaminergic neurons from oxidative stress and improve motor function.

properties

IUPAC Name

3-chloro-4-[1-[(3-fluorophenyl)methyl]piperidin-4-yl]oxy-N-(2-methoxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H26ClFN2O3/c1-28-12-9-25-22(27)17-5-6-21(20(23)14-17)29-19-7-10-26(11-8-19)15-16-3-2-4-18(24)13-16/h2-6,13-14,19H,7-12,15H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OUFWGRJMVXSCEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC(=O)C1=CC(=C(C=C1)OC2CCN(CC2)CC3=CC(=CC=C3)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H26ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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